(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

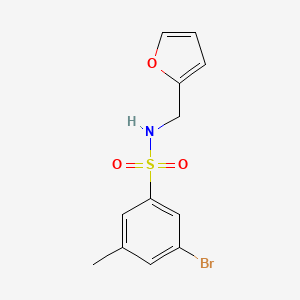

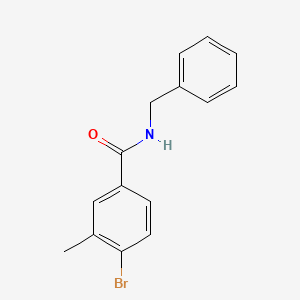

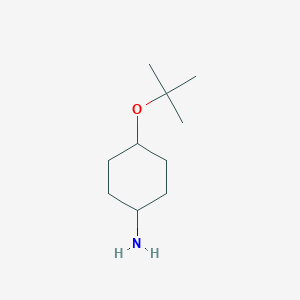

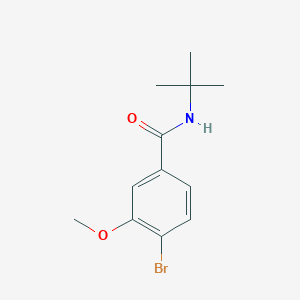

“(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone” is a chemical compound with the CAS Number: 912482-43-0. It has a molecular weight of 220.11 and its IUPAC name is 1-acetyl-4-(bromomethyl)piperidine . It is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14BrNO/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.11 . It is a pale-yellow to yellow-brown solid . It is stored at temperatures between 2-8°C .Scientific Research Applications

Chemical Interactions and Pharmacophoric Groups

- The compound falls under the category of arylcycloalkylamines, which includes pharmacophoric groups such as phenyl piperidines and piperazines along with their arylalkyl substituents. These groups are critical in enhancing the potency and selectivity of binding affinity at D2-like receptors, which are significant in the study of antipsychotic agents. The synthesized compounds with these groups showed significant selectivity and potency at these receptors, making it an area of interest for the development of new therapeutic agents (Sikazwe et al., 2009).

Role in Bioactive Properties

- Phosphonic acid functional groups, which have structural analogies with the compound , demonstrate a wide range of applications due to their bioactive properties. These include drug and pro-drug development, bone targeting, and the design of supramolecular or hybrid materials. The synthesis and application of these functional groups cover a broad spectrum of research fields, encompassing chemistry, biology, and physics, indicating the versatility of compounds with such structural frameworks (Sevrain et al., 2017).

Inhibitory and Binding Mechanisms

- Chemical inhibitors, such as those derived from piperidines, show specificity and selectivity in inhibiting various Cytochrome P450 (CYP) isoforms in human liver microsomes. These are crucial in understanding drug-drug interactions and in the metabolic pathways of different pharmaceuticals. The selectivity of these inhibitors is critical for discerning the involvement of specific CYP isoforms, indicating the importance of compounds with piperidine structures in pharmacological research (Khojasteh et al., 2011).

Synthetic Cannabinoid Analogs and Binding Affinity

- The structural and functional analogs of synthetic cannabinoids, like UR-144, which share similarities with the compound , have been a subject of intensive study due to their binding affinity to cannabinoid receptors and their psychoactive effects. Understanding the pharmacokinetics, pharmacodynamics, and the molecular interactions of such compounds provides insights into the development of new therapeutic drugs and the potential risks associated with their use (Adamowicz et al., 2017).

Minor Groove Binder and DNA Interactions

- Hoechst 33258, a compound with structural similarities, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. It serves as a model to investigate the molecular basis for DNA sequence recognition and binding, making it crucial in the field of molecular biology and drug design. Studies on such minor groove binders help in understanding the interactions of drugs with DNA and the development of new therapeutic agents (Issar & Kakkar, 2013).

Safety and Hazards

The compound has a signal word of “Warning” and has hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

[4-(bromomethyl)piperidin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWPTGQWWYXYBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CBr)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248169 |

Source

|

| Record name | [4-(Bromomethyl)-1-piperidinyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone | |

CAS RN |

861021-47-8 |

Source

|

| Record name | [4-(Bromomethyl)-1-piperidinyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861021-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Bromomethyl)-1-piperidinyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1372469.png)

![3-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B1372471.png)